![molecular formula C5H10N2O2 B3056059 Ethyl 3,3-diaminoacrylate CAS No. 68572-18-9](/img/structure/B3056059.png)
Ethyl 3,3-diaminoacrylate
Overview
Description
Ethyl 3,3-diaminoacrylate is a chemical compound with the molecular formula C5H10N2O2 . It has an average mass of 130.145 Da and a monoisotopic mass of 130.074234 Da .
Synthesis Analysis
The synthesis of Ethyl 3,3-diaminoacrylate involves the cyclocondensation with aromatic and heteroaromatic dielectrophiles . Aromatic aldehydes, esters, nitriles, and nitro compounds having a mobile halogen in an ortho position can behave as the dielectrophiles . In these reactions, the α-carbon atom of the enediamine substitutes the aromatic halogen, and one of the nitrogen atoms forms a bond to the carbonyl (or nitrile) carbon atom of the aromatic dielectrophile, or to the nitrogen atom of the nitro group .Chemical Reactions Analysis
In chemical reactions, Ethyl 3,3-diaminoacrylate undergoes cyclocondensation with 5-acetyl-4-chloropyrimidines, which results in ortho- and peri-condensed heterocycles . This is formed through the substitution of the chlorine atom by the α-carbon atom of the enediamine and condensation of the amino group with the carbonyl or by the addition of the amino group to the pyridine ring .Physical And Chemical Properties Analysis
Ethyl 3,3-diaminoacrylate has an average mass of 130.145 Da and a monoisotopic mass of 130.074234 Da . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Cyclocondensation Reactions
Ethyl 3,3-diaminoacrylate is involved in cyclocondensation reactions with various aromatic ketones and nitriles. For instance, its reaction with aromatic o-halo ketones and o-halo nitriles leads to the substitution of the aromatic halogen by the α-carbon atom of the enediamine. This process is significant in the formation of heterocyclic compounds, which are crucial in various chemical and pharmaceutical applications (Yan, Dar'in, Lobanov, & Potekhin, 2008).
Synthesis of Heterocycles
Ethyl 3,3-diaminoacrylate participates in the synthesis of complex heterocyclic structures. When reacted with 5-acetyl-4-chloropyrimidines, it yields ortho- and peri-condensed heterocycles. These compounds are formed through substitution and condensation reactions, highlighting the versatility of ethyl 3,3-diaminoacrylate in synthesizing diverse chemical structures (Bakulina, Igumnova, Dar'in, & Lobanov, 2013).
Formation of Condensed Azines and Dihydropyridines
In the presence of o-halo carbaldehydes, ethyl 3,3-diaminoacrylate can lead to the formation of condensed azines and dihydropyridines. The nature and reactivity of the halogen atoms influence the reaction course, showcasing the chemical's role in producing varied and potentially bioactive compounds (Eliseev, Dar'in, Selivanov, Lobanov, & Potekhin, 2008).
Reactions with Pyridine and Quinoline N-Oxides
Ethyl 3,3-diaminoacrylate also reacts with pyridine and quinoline N-oxides, leading to the formation of naphthyridines and other nucleophilic attack products. This reaction highlights its utility in synthesizing complex organic molecules, often used in pharmaceuticals and materials science (Dar'in, Selivanov, Lobanov, & Potekhin, 2008).
Safety And Hazards
Ethyl 3,3-diaminoacrylate may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, and wearing protective gloves . In case of skin contact, it is advised to wash with plenty of soap and water .
properties
IUPAC Name |
ethyl 3,3-diaminoprop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c1-2-9-5(8)3-4(6)7/h3H,2,6-7H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXUVKAMHLAIAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50500328 | |
Record name | Ethyl 3,3-diaminoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,3-diaminoacrylate | |
CAS RN |
68572-18-9 | |
Record name | Ethyl 3,3-diaminoprop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50500328 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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